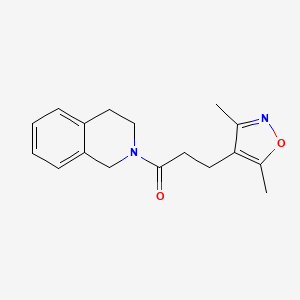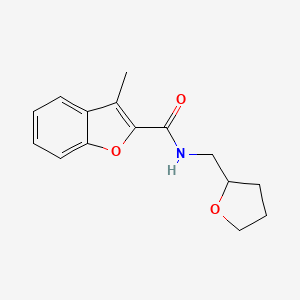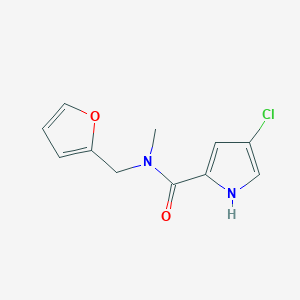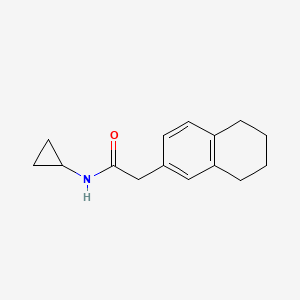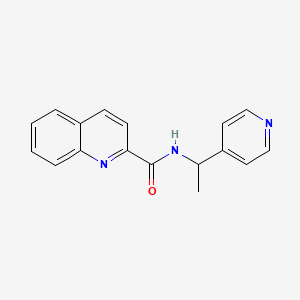
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide, also known as PEQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. PEQ is a quinoline-based compound that has been found to have a variety of biological effects, including anti-inflammatory and anti-cancer properties. In
Aplicaciones Científicas De Investigación
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has also been found to have anti-cancer properties, which make it a potential candidate for the treatment of various types of cancer.
Mecanismo De Acción
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism by which N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide exerts its effects is still under investigation.
Biochemical and Physiological Effects:
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in vitro and in vivo. N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. However, there are also limitations to its use. N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide has been found to have low solubility in water, which can limit its use in certain experiments. In addition, the exact mechanism by which N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide exerts its effects is still under investigation, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide. One area of interest is the development of more efficient synthesis methods for N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide. Another area of interest is the investigation of the mechanism by which N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide exerts its effects, which could lead to the development of more effective treatments for inflammatory diseases and cancer. Finally, the investigation of the potential side effects of N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide is also an important area of future research.
Métodos De Síntesis
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chloroquinoline with 4-pyridylethylamine in the presence of a base. Another method involves the reaction of 2-aminobenzophenone with 4-pyridylethylamine in the presence of a reducing agent. Both methods result in the formation of N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide as a white solid.
Propiedades
IUPAC Name |
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-12(13-8-10-18-11-9-13)19-17(21)16-7-6-14-4-2-3-5-15(14)20-16/h2-12H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCLSXAPGBZEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-4-ylethyl)quinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[2-[[4-(dimethylamino)phenyl]methylamino]-2-oxoethyl]piperidin-4-yl]benzamide](/img/structure/B7457615.png)
![(2E)-2-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-4-hydroxy-3H-inden-1-one](/img/structure/B7457622.png)

![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]acetamide](/img/structure/B7457625.png)
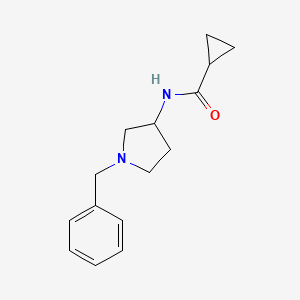
![Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7457645.png)
![2-[[2-(Dimethylamino)-2-(2-methoxyphenyl)ethyl]amino]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7457657.png)
![(1-Propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7457670.png)
